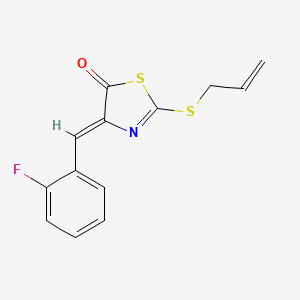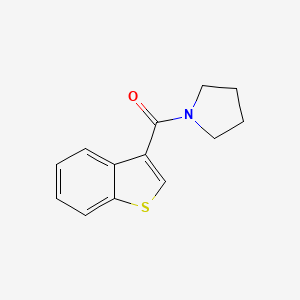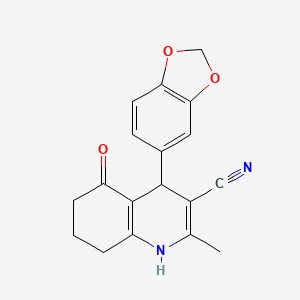![molecular formula C26H29N3O2 B5200508 8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B5200508.png)
8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PMQ in scientific literature. PMQ is a quinoline derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
作用机制
PMQ exerts its effects by binding to sigma-1 receptors, which are located in various regions of the brain and body. Sigma-1 receptors are known to modulate various cellular processes such as calcium signaling, ion channel activity, and protein folding. By binding to sigma-1 receptors, PMQ can modulate these cellular processes and exert its effects on various physiological and biochemical pathways.
Biochemical and Physiological Effects:
PMQ has been shown to have various biochemical and physiological effects in various studies. PMQ has been shown to modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. PMQ has also been shown to modulate ion channel activity, which is crucial for various physiological processes such as nerve conduction and muscle contraction. PMQ has also been shown to modulate protein folding, which is crucial for various cellular processes such as protein synthesis and degradation.
实验室实验的优点和局限性
PMQ has various advantages and limitations for lab experiments. One of the advantages of PMQ is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. PMQ also has a relatively low toxicity profile, which makes it a safe tool for use in laboratory experiments. However, one of the limitations of PMQ is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
未来方向
There are various future directions for PMQ research. One potential direction is to explore the potential applications of PMQ in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to explore the potential applications of PMQ in the field of cancer research, particularly in the development of novel cancer therapies. Additionally, further research is needed to optimize the synthesis method of PMQ and improve its solubility in aqueous solutions.
合成方法
PMQ can be synthesized using a multistep process that involves the reaction of 8-hydroxyquinoline with 4-(1-pyrrolidinylcarbonyl)phenylpiperazine. The resulting intermediate is then reacted with formaldehyde and hydrogen chloride to form PMQ. This synthesis method has been optimized by various researchers to improve the yield and purity of PMQ.
科学研究应用
PMQ has been used in various scientific research studies due to its potential applications in the field of neuroscience. PMQ has been shown to have a high affinity for sigma-1 receptors, which are known to play a crucial role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. PMQ has also been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
pyrrolidin-1-yl-[4-[1-(quinolin-8-ylmethyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c30-26(29-15-1-2-16-29)21-8-10-23(11-9-21)31-24-12-17-28(18-13-24)19-22-6-3-5-20-7-4-14-27-25(20)22/h3-11,14,24H,1-2,12-13,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXQTKPCCFTFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5200436.png)

![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5200451.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5200465.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5200477.png)

![2-chloro-N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5200507.png)

![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5200533.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-acetylphenyl)acetamide](/img/structure/B5200538.png)
